

# Comprehensive Technical Profile: Mammalian Toxicity of Bixafen

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## Compound Focus: Bixafen

CAS No.: 581809-46-3

Cat. No.: S641858

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## Introduction to Bixafen and Its Regulatory Status

**Bixafen** is a modern **succinate dehydrogenase inhibitor (SDHI)** fungicide belonging to the **pyrazole carboxamide chemical class**. Developed by Bayer Corporation and later managed by FMC Corporation, it has been widely used in agricultural practices since its introduction in 2006 for controlling key stem and leaf diseases in cereals, including **Septoria leaf blotch, eyespot, and rusts** [1]. As a systemic fungicide, **bixafen** is absorbed by plants and translocated to growing tissues, providing persistent protection against fungal pathogens. **Bixafen's** biochemical mode of action involves inhibition of succinate dehydrogenase (mitochondrial complex II), which disrupts cellular respiration in fungi by blocking the electron transport chain [2].

The **regulatory status** of **bixafen** varies across regions, with approval in the European Union under EC Regulation 1107/2009 until October 31, 2027, and tolerances established in the United States for residues in multiple commodities including cereals, milk, eggs, and various animal tissues [1] [3]. While not currently classified as a candidate for substitution in the EU, ongoing research continues to evaluate its toxicological profile, particularly regarding potential developmental effects and environmental persistence [1].

## Chemical Identity and Properties

Table 1: Chemical and Physical Properties of **Bixafen**

Property	Value	Reference
IUPAC Name	N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide	[1]
CAS Registry Number	581809-46-3	[1]
Molecular Formula	C <sub>18</sub> H <sub>12</sub> Cl <sub>2</sub> F <sub>3</sub> N <sub>3</sub> O	[1]
Molecular Mass	414.21 g/mol	[1]
Physical State	White powder	[1]
Melting Point	146.6 °C	[1]
Water Solubility (pH 7, 20°C)	0.49 mg/L	[1]
Octanol-Water Partition Coefficient (Log P)	3.3 (at 40°C)	[1]
Stability	Decomposes before boiling (approximately 250°C)	[1]

**Bixafen** exhibits **low aqueous solubility** but is **highly soluble in organic solvents** such as acetone (250,000 mg/L) and dichloromethane (102,000 mg/L) [1]. This property contributes to its environmental persistence and potential for bioaccumulation. The chemical is characterized by its **diphenyl ether structure** with halogen substituents (chlorine and fluorine atoms) that enhance its biological activity and environmental stability. Its **high log P value** indicates significant lipophilicity, which influences its distribution in biological systems and environmental fate [1].

## Mammalian Toxicity Profile

Table 2: Mammalian Toxicity Profile of **Bixafen**

Toxicity Endpoint	Results	Species	Reference
Acute Oral Toxicity	LD <sub>50</sub> > 5000 mg/kg bw	Rat	[1] [2]
Acute Dermal Toxicity	LD <sub>50</sub> > 2000 mg/kg bw	Rat	[1]
Inhalation Toxicity	LC <sub>50</sub> > 5.17 mg/L	Rat	[1]
Primary Target Organ	Liver	Mice, rats, dogs	[3]
Reproductive Toxicity	Probable reproduction/developmental toxin	-	[1]
Carcinogenicity	No evidence of carcinogenic potential	-	[1] [2]
Genotoxicity	Negative in most tests; positive only at high concentrations in specialized assays	In vitro	[1] [4] [2]

## Key Toxicological Findings

- **Hepatic Effects:** Repeated oral administration studies in mice, rats, and dogs consistently identified the **liver as the primary target organ** [3]. Observed effects included **increased liver weights** and **hepatocellular hypertrophy**, which are considered adaptive responses reflecting hepatic microsomal enzyme induction rather than direct cytotoxicity. In several studies, there was evidence of liver toxicity based on histopathological changes and clinical chemistry alterations, though these typically occurred at doses exceeding expected exposure levels [3].
- **Reproductive and Developmental Toxicity:** **Bixafen** is classified as a **probable reproduction/developmental toxin** [1]. While comprehensive reproductive toxicity studies in mammals are limited in the available literature, evidence from non-mammalian models raises concerns about potential developmental effects that warrant further investigation in mammalian systems.

- **Genotoxicity Profile:** The overall weight of evidence suggests that **bixafen** is **not genotoxic** in standard regulatory tests [1] [2]. However, specialized in vitro studies using human lymphoblastic T-cell lines (Jurkat cells) have shown that **bixafen** can trigger **reactive oxygen species formation** and induce **DNA damage at concentrations above 10  $\mu\text{M}$**  [4] [2]. This suggests that oxidative stress may contribute to its toxicity mechanism at high concentrations.

## Experimental Protocols for Toxicity Assessment

### In Vivo Mammalian Toxicity Studies

Standard regulatory toxicology studies for **bixafen** have followed established OECD guidelines for chemical safety assessment. The **experimental design** typically includes:

- **Test System:** Laboratory rats (Sprague-Dawley or Wistar strains), mice, and dogs as non-rodent species
- **Dose Administration:** Oral gavage or dietary administration in graduated doses including NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) determinations
- **Duration:** Varying from acute (single dose) to subchronic (90-day) and chronic (1-2 year) exposures
- **Endpoints Monitored:** Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, histopathology, and organ weights [1] [3]

For **reproductive and developmental toxicity** assessment, established protocols include:

- **Segment I:** Fertility and early embryonic development
- **Segment II:** Teratogenicity studies with in utero exposure during organogenesis
- **Segment III:** Perinatal and postnatal development studies

### In Vitro Mechanistic Studies

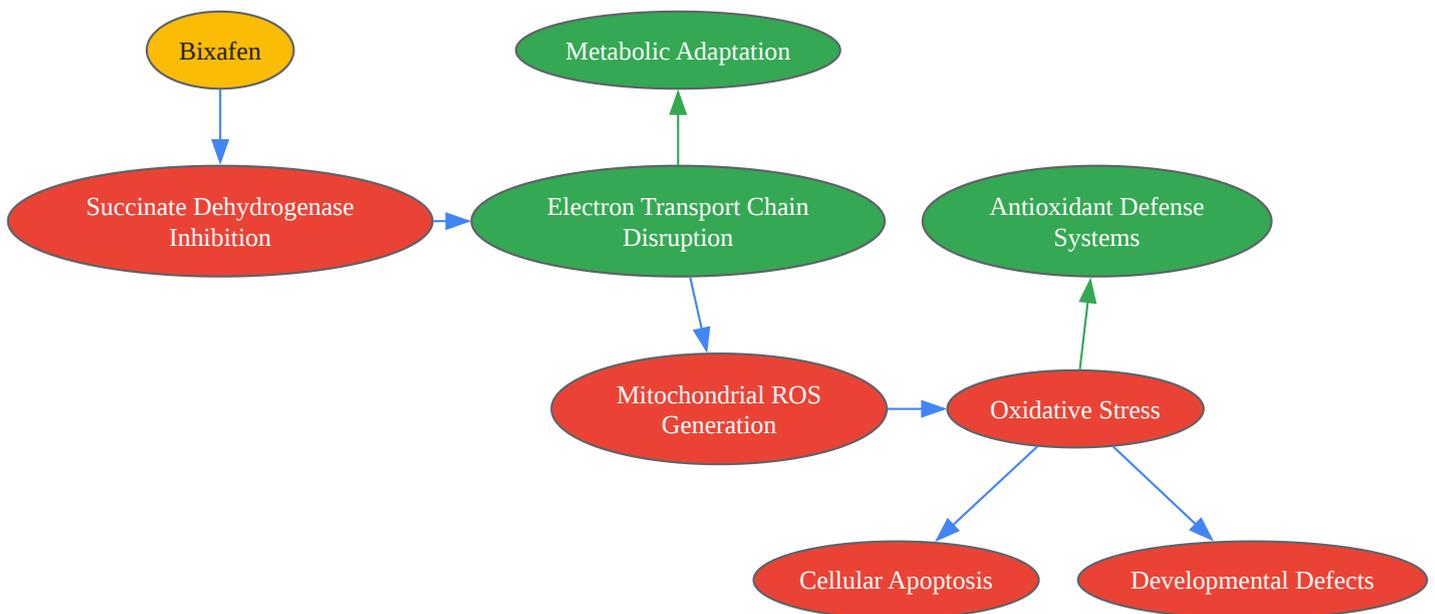
Cellular models used to investigate **bixafen's** mechanisms include:

- **Human cell lines** (Jurkat T-cells, SH-SY5Y neuroblastoma cells) for genotoxicity assessment
- **Primary hepatocytes** from rodents for hepatic metabolism and toxicity studies
- **Cell-free systems** for mitochondrial function assessment

**Methodological details** for the genotoxicity assays demonstrating positive findings at high concentrations include:

- **Cell Culture:** Human Jurkat T-cells maintained in RPMI-1640 medium with 10% fetal bovine serum at 37°C in 5% CO<sub>2</sub>
- **Treatment:** Cells exposed to **bixafen** at concentrations ranging from 1-100 µM for 4-24 hours
- **ROS Measurement:** Using fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H<sub>2</sub>DCFDA)
- **DNA Damage Assessment:** Comet assay (single-cell gel electrophoresis) under alkaline conditions
- **Apoptosis Detection:** Annexin V/propidium iodide staining with flow cytometric analysis [4] [2]

## Mechanisms of Action and Toxicity Pathways



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### *Mechanism of **Bixafen** Toxicity*

The **primary mechanism** of **bixafen**'s toxicity stems from its activity as a **succinate dehydrogenase inhibitor (SDHI)**. While this action is selectively toxic to fungi at usage concentrations, at higher exposure levels it can disrupt mitochondrial function in non-target organisms, including mammals [4] [2]. The key events in the toxicity pathway include:

- **SDH Inhibition:** **Bixafen** binds to the ubiquinone binding site of succinate dehydrogenase (mitochondrial complex II), blocking oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle [4].
- **Electron Transport Chain Disruption:** This inhibition simultaneously disrupts the flow of electrons through the mitochondrial electron transport chain, reducing ATP generation [4].
- **ROS Generation:** The impaired electron flow increases electron leakage, leading to enhanced production of reactive oxygen species (ROS), particularly superoxide anions [4] [2].
- **Oxidative Stress:** The elevated ROS levels overwhelm cellular antioxidant defenses, resulting in oxidative damage to lipids, proteins, and DNA [4] [2].
- **Cellular Consequences:** Sustained oxidative stress triggers multiple adverse outcomes including apoptosis (programmed cell death), inflammation, and potential mutagenicity [4] [2].

The **species selectivity** of **bixafen**'s toxicity is influenced by differential uptake, metabolism, and binding affinity to the target site across species. In mammals, the fungicide appears to have lower affinity for mammalian SDH compared to fungal enzymes, contributing to its relatively lower acute toxicity in mammals [1]. However, developing organisms and certain cell types with high metabolic demands may be particularly vulnerable to SDH inhibition.

## Risk Assessment and Regulatory Considerations

### Human Health Risk Assessment

The **risk assessment** for **bixafen** involves evaluating potential exposure routes including dietary intake, occupational exposure during application, and environmental exposure through contaminated water sources. Key considerations include:

- **Dietary Exposure:** Established tolerances for **bixafen** residues in various food commodities are based on extensive toxicological studies identifying NOAELs and applying appropriate safety factors (typically 100-fold for inter- and intra-species variability) [3].
- **Cumulative Risk:** Potential synergistic effects with other SDHI fungicides require consideration due to their common mode of action, though this aspect remains an area of ongoing research.
- **Sensitive Subpopulations:** Extra protective measures are applied for infants and children based on the FFDC requirement to ensure reasonable certainty of no harm [3].

### Regulatory Status and Restrictions

**Bixafen** is approved for use in multiple European countries and the United States, with specific restrictions and conditions [1] [3]. The **tolerances established by the EPA** in 2018 include limits ranging from 0.02 ppm in poultry tissues and peanut nutmeat to 80 ppm in aspirated grain fractions [3]. These regulatory decisions are based on comprehensive risk assessments that consider:

- **Toxicological Profile:** Including the identification of critical effects (hepatic changes) and establishment of reference doses
- **Exposure Assessment:** Estimating dietary intake from residue data and consumption patterns
- **Environmental Fate:** Considering **bixafen's** persistence (half-lives of 82-1235 days depending on medium) and potential for groundwater contamination [1] [2]
- **Ecological Impacts:** Particularly concerning high toxicity to aquatic organisms [1]

## Research Gaps and Future Directions

While the current regulatory toxicology database for **bixafen** is substantial, several **research gaps** warrant attention:

- **Endocrine Disruption Potential:** Comprehensive testing of **bixafen's** potential effects on endocrine function is needed to fully characterize its hazard profile.
- **Chronic Low-Dose Exposure:** Most available data focus on acute and subchronic exposure scenarios; further research on long-term low-dose exposure effects would strengthen risk assessment.
- **Neurodevelopmental Effects:** Investigation of potential neurodevelopmental toxicity, particularly following prenatal and early-life exposure.
- **Metabolite Toxicity:** Characterization of the toxicological properties of **bixafen's** major metabolites in mammalian systems.
- **Mixture Effects:** Evaluation of potential interactive effects when **bixafen** co-occurs with other pesticides or environmental contaminants.

Future research should prioritize **mechanistic studies** to better understand the implications of SDH inhibition in mammalian systems, particularly in susceptible populations and life stages. Advanced approaches incorporating **new approach methodologies (NAMs)** such as high-throughput screening and computational toxicology could enhance efficiency in addressing these research needs.

## Conclusion

**Bixafen** demonstrates a **favorable mammalian toxicity profile** for its approved uses, characterized by low acute toxicity and no evidence of carcinogenic potential. However, the identification of the **liver as a target organ** in repeated dose studies and its classification as a **probable reproductive/developmental toxin** warrant continued attention in risk assessment and management. The established **mode of action** as a succinate dehydrogenase inhibitor provides a mechanistic foundation for understanding its toxicity, particularly at higher exposure concentrations.

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